CYP2A5 Induction Potency: 4-Iodopyrazole Class Achieves 114-Fold Induction, Outperforming 4-Hydroxy and 4-Methyl Analogs
In mouse primary hepatocytes, 4-iodopyrazole (4-I, tested at 0.1–5.0 mM) increased coumarin 7-hydroxylase activity – a functional marker of CYP2A5 – by 114-fold relative to untreated controls. Under identical conditions, 4-hydroxypyrazole (4-OH) produced a 41-fold induction, while 4-methylpyrazole (4-Me) and unsubstituted pyrazole (PYR) were markedly weaker inducers [1]. Only 4-I treatment substantially elevated CYP2A5 protein content, indicating a mechanistic differentiation beyond mere catalytic activity enhancement.
| Evidence Dimension | CYP2A5 induction (coumarin 7-hydroxylase activity fold-increase vs. control) |
|---|---|
| Target Compound Data | 114-fold induction (4-iodopyrazole, 0.1–5.0 mM) |
| Comparator Or Baseline | 4-Hydroxypyrazole: 41-fold; 4-Methylpyrazole: weaker; Pyrazole: basal; At 0.1–20 mM range |
| Quantified Difference | 4-I > 4-OH by 2.78×; 4-I >> 4-Me and PYR |
| Conditions | Mouse primary hepatocytes; exposure 24 h post-isolation; coumarin 7-hydroxylase activity assay |
Why This Matters
When CYP induction profiling is required (e.g., drug-drug interaction risk assessment or ADME-Tox screening), the 4-iodopyrazole scaffold provides a uniquely potent positive control that is not replicable with 4-bromo, 4-chloro, or 4-methyl variants.
- [1] Kojo, A.; Viitala, P.; Pasanen, M.; Pelkonen, O.; Raunio, H.; Juvonen, R. Induction of CYP2A5 by pyrazole and its derivatives in mouse primary hepatocytes. Arch. Toxicol. 1998, 72, 679–684. View Source
